An In-depth Technical Guide to the Crystal Structure of Methyl 8-hydroxyquinoline-6-carboxylate
An In-depth Technical Guide to the Crystal Structure of Methyl 8-hydroxyquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 8-hydroxyquinoline-6-carboxylate is a derivative of the versatile chelating agent 8-hydroxyquinoline. This guide provides a comprehensive technical overview of its synthesis, characterization, and a detailed exploration of its anticipated crystal structure, drawing parallels with the well-documented crystal structure of the parent molecule, 8-hydroxyquinoline. While a definitive crystal structure for Methyl 8-hydroxyquinoline-6-carboxylate is not publicly available at the time of this writing, this document serves as a robust predictive guide for researchers working with this and similar compounds. The insights provided herein are crucial for understanding its potential applications in drug development and materials science, where crystal packing and intermolecular interactions play a pivotal role in a compound's efficacy and physical properties.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound consisting of a pyridine ring fused to a phenol ring. This structural motif imparts a remarkable ability to form stable chelate complexes with a wide array of metal ions. This chelating property is the foundation for the diverse biological activities and material applications of 8-HQ and its derivatives. In the realm of medicine, these compounds have been extensively investigated for their antibacterial, antifungal, antitumor, anti-HIV, and neuroprotective properties.[1][2][3] In materials science, the aluminum complex of 8-hydroxyquinoline, Alq3, is a cornerstone component in organic light-emitting diodes (OLEDs).[4]
The addition of a methyl carboxylate group at the 6-position of the 8-hydroxyquinoline core, yielding Methyl 8-hydroxyquinoline-6-carboxylate, is anticipated to modulate its electronic properties, solubility, and, most importantly, its intermolecular interactions in the solid state. Understanding the crystal structure is paramount as it dictates key pharmaceutical properties such as dissolution rate, stability, and bioavailability.
Synthesis and Purification
The synthesis of Methyl 8-hydroxyquinoline-6-carboxylate can be approached through several established methods for the modification of the 8-hydroxyquinoline scaffold. A plausible and efficient synthetic route is outlined below, based on the general principles of quinoline chemistry.
Experimental Protocol: Synthesis of Methyl 8-hydroxyquinoline-6-carboxylate
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Starting Material: 8-Hydroxyquinoline.
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Step 1: Friedel-Crafts Acylation.
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (3 equivalents) to dry nitrobenzene.
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.
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Add 8-hydroxyquinoline (1 equivalent) portion-wise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The product, 6-acetyl-8-hydroxyquinoline, will precipitate. Filter the solid, wash with cold water, and dry.
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Step 2: Haloform Reaction (Oxidation to Carboxylic Acid).
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Dissolve the 6-acetyl-8-hydroxyquinoline in a solution of sodium hydroxide in water.
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Cool the solution in an ice bath and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).
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Stir the mixture vigorously. The reaction is exothermic and should be controlled.
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After the reaction is complete (indicated by the disappearance of the starting material on TLC), acidify the solution with hydrochloric acid to precipitate the 8-hydroxyquinoline-6-carboxylic acid.
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Filter the precipitate, wash with water, and dry.
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Step 3: Fischer Esterification.
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Suspend the 8-hydroxyquinoline-6-carboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 8-12 hours.
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After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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The product, Methyl 8-hydroxyquinoline-6-carboxylate, will precipitate.
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Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
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Logical Workflow for Synthesis
Caption: Synthetic pathway for Methyl 8-hydroxyquinoline-6-carboxylate.
Spectroscopic and Physicochemical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized Methyl 8-hydroxyquinoline-6-carboxylate.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group. |
| ¹³C NMR | Resonances for the nine carbons of the quinoline ring system, the methyl carbon of the ester, and the carbonyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch of the ester, C-O stretch, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Methyl 8-hydroxyquinoline-6-carboxylate (C₁₁H₉NO₃, MW: 203.19 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region, characteristic of the quinoline chromophore. |
Experimental Protocol: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Infrared (IR) Spectroscopy:
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Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR-FTIR spectrometer.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS):
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Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the exact mass and elemental composition.
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Melting Point Determination:
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Determine the melting point using a calibrated melting point apparatus.
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Single-Crystal X-ray Diffraction:
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Grow single crystals of suitable quality by slow evaporation from a saturated solution.
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Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Solve and refine the crystal structure using appropriate software.
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Crystal Structure Analysis: A Predictive Approach
While the specific crystal structure of Methyl 8-hydroxyquinoline-6-carboxylate has not been reported, we can infer its likely packing and intermolecular interactions by examining the crystal structure of the parent 8-hydroxyquinoline. A new monoclinic polymorph of 8-hydroxyquinoline has been characterized, providing valuable insights.[5][6]
The Crystal Structure of 8-Hydroxyquinoline
The crystal structure of the monoclinic polymorph of 8-hydroxyquinoline (space group P2₁/n) reveals that the molecule is planar.[5] A key feature is the formation of centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. The hydroxyl hydrogen is involved in a bifurcated hydrogen bond, participating in both an intramolecular O—H···N interaction and the intermolecular O—H···N bond that forms the dimer. These dimers are further organized into a three-dimensional framework through π–π stacking interactions.[5]
Table 2: Crystallographic Data for Monoclinic 8-Hydroxyquinoline
| Parameter | Value | Reference |
| Formula | C₉H₇NO | [5] |
| Molecular Weight | 145.16 | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| a (Å) | 6.620 (3) | [5] |
| b (Å) | 9.243 (4) | [5] |
| c (Å) | 11.070 (4) | [5] |
| β (°) | 90.718 (6) | [5] |
| Volume (ų) | 677.3 (5) | [5] |
| Z | 4 | [5] |
Predicted Crystal Packing of Methyl 8-hydroxyquinoline-6-carboxylate
The introduction of the methyl carboxylate group at the 6-position is expected to significantly influence the crystal packing.
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Hydrogen Bonding: The primary O—H···N hydrogen bonding motif that forms dimers in 8-hydroxyquinoline is likely to be preserved. However, the carbonyl oxygen of the methyl carboxylate group introduces a new hydrogen bond acceptor site. This could lead to the formation of additional intermolecular C—H···O hydrogen bonds, potentially linking the dimers into sheets or more complex three-dimensional networks.
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π–π Stacking: The planar quinoline rings will still favor π–π stacking interactions. The presence of the ester group may alter the offset of the stacked rings to accommodate its bulk.
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Dipole-Dipole Interactions: The ester functionality will introduce a significant dipole moment, leading to dipole-dipole interactions that will play a role in the overall crystal packing.
Logical Relationship of Intermolecular Forces
Caption: Key intermolecular forces governing the crystal structure.
Applications in Drug Development
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. The derivatization to Methyl 8-hydroxyquinoline-6-carboxylate may offer several advantages:
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Modulated Lipophilicity: The ester group can alter the compound's lipophilicity, which is a critical parameter for cell membrane permeability and overall pharmacokinetic properties.
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Prodrug Potential: The methyl ester could potentially act as a prodrug, being hydrolyzed in vivo by esterases to release the active carboxylic acid form.
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Enhanced Target Binding: The substituent at the 6-position can provide additional interaction points with the target protein or enzyme, potentially leading to increased potency and selectivity.
Conclusion
While the definitive crystal structure of Methyl 8-hydroxyquinoline-6-carboxylate awaits experimental determination, a thorough analysis of the parent 8-hydroxyquinoline structure and the influence of the methyl carboxylate substituent allows for a robust predictive model of its solid-state behavior. The interplay of strong O—H···N hydrogen bonding, π–π stacking, and additional interactions introduced by the ester group will dictate its crystal packing. A comprehensive understanding of these structural features is indispensable for the rational design of new therapeutic agents and advanced materials based on the versatile 8-hydroxyquinoline scaffold.
References
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Journal of Chemistry. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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PubChem. Methyl quinoline-6-carboxylate. National Institutes of Health. [Link]
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Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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ACS Publications. (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]
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ResearchGate. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. [Link]
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Arabian Journal of Chemistry. (2013, February 1). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]
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MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
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SCIRP. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. [Link]
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Heterocyclic Communications. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
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